7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
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Overview
Description
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a dioxoloquinoline core, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-step organic reactions. One common approach includes the formation of the benzothiazole ring followed by its attachment to the dioxoloquinoline core through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or dioxoloquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or dioxoloquinoline rings.
Scientific Research Applications
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share a similar benzothiazole moiety and have been studied for their antitumor activities.
Spiropyrans and spirooxazines: These compounds also contain benzothiazole groups and exhibit photochromic properties, making them useful in materials science.
Uniqueness
The uniqueness of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H12N2O3S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C18H12N2O3S2/c1-9-10-6-13-14(23-8-22-13)7-12(10)19-17(21)16(9)25-18-20-11-4-2-3-5-15(11)24-18/h2-7H,8H2,1H3,(H,19,21) |
InChI Key |
NXSISTWUDFKGKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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